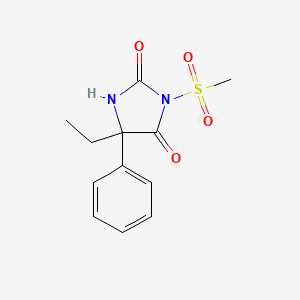![molecular formula C12H20N2O4 B14214819 3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) CAS No. 825638-72-0](/img/structure/B14214819.png)
3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an aminophenyl group and two propane-1,2-diol units
Méthodes De Préparation
The synthesis of 3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-nitrobenzene with propane-1,2-diol in the presence of a reducing agent to form the aminophenyl intermediate. This intermediate is then reacted with another molecule of propane-1,2-diol under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce different functional groups onto the aromatic ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Applications De Recherche Scientifique
3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its aminophenyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, influencing their activity. The diol units may also participate in hydrogen bonding, affecting the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) include:
Bis-tris propane: Known for its use as a ligand in coordination chemistry.
Tetraethylene glycol: Used as a solvent and in the synthesis of various chemical products.
3,3’-[(3-Aminopropyl)azanediyl]di(propane-1,2-diol): A structurally similar compound with different functional groups, leading to variations in chemical reactivity and applications.
The uniqueness of 3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
825638-72-0 |
|---|---|
Formule moléculaire |
C12H20N2O4 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
3-[3-amino-N-(2,3-dihydroxypropyl)anilino]propane-1,2-diol |
InChI |
InChI=1S/C12H20N2O4/c13-9-2-1-3-10(4-9)14(5-11(17)7-15)6-12(18)8-16/h1-4,11-12,15-18H,5-8,13H2 |
Clé InChI |
FHZQQVYCHREWTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N(CC(CO)O)CC(CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)

![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
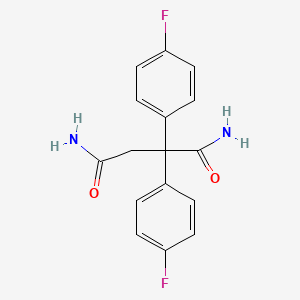
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
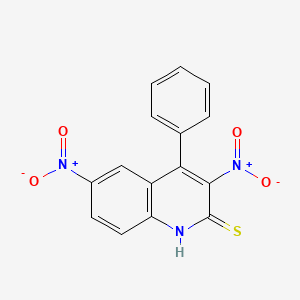

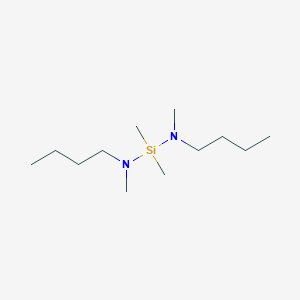

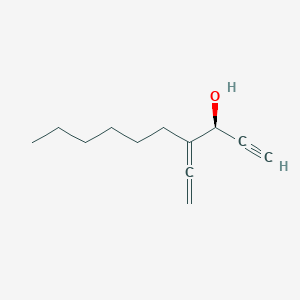
![2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one](/img/structure/B14214797.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-](/img/structure/B14214798.png)
